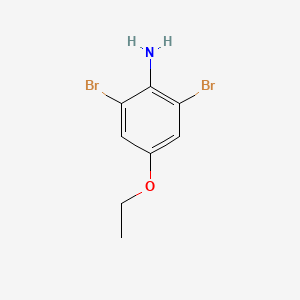
2,6-Dibromo-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-ethoxyaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an ethoxy group at the 4 position, and an amino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine in an aqueous or organic solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-ethoxyaniline is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-ethoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromine atoms.
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
科学的研究の応用
2,6-Dibromo-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
2,6-Dibromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of an ethoxy group.
2,6-Dibromo-4-phenoxyaniline: Features a phenoxy group in place of the ethoxy group.
Uniqueness: 2,6-Dibromo-4-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s performance.
特性
CAS番号 |
117824-51-8 |
|---|---|
分子式 |
C8H9Br2NO |
分子量 |
294.97 g/mol |
IUPAC名 |
2,6-dibromo-4-ethoxyaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChIキー |
BPQYLLULCIDZHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


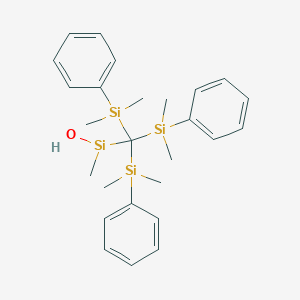
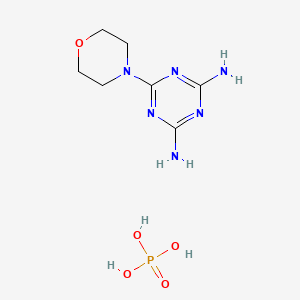
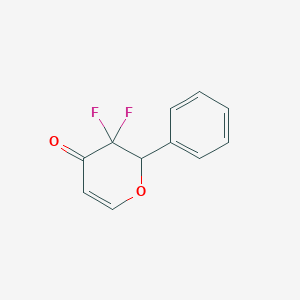
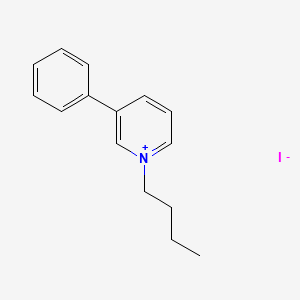
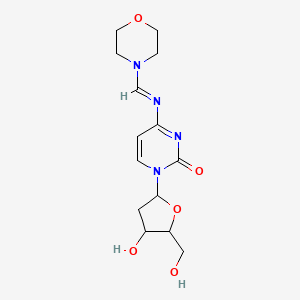
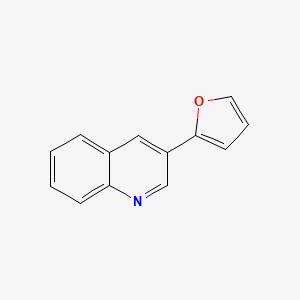
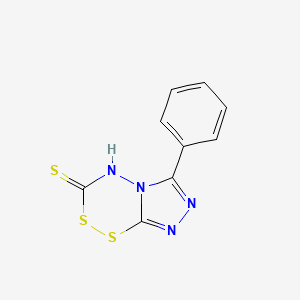
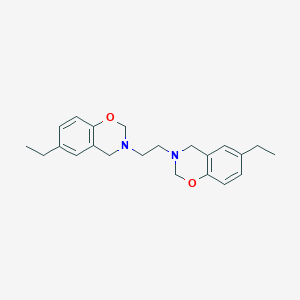
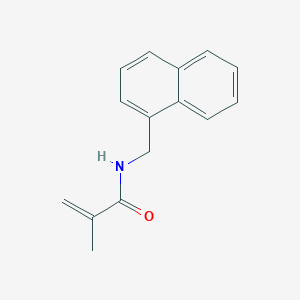
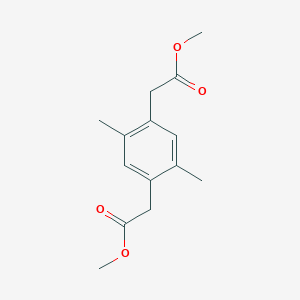
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
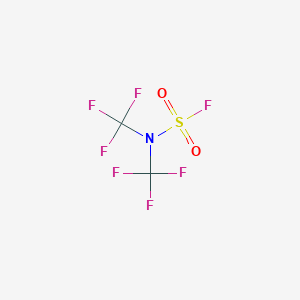
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

